3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
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Overview
Description
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinone core, followed by the introduction of the amino and methoxy groups. Common reagents used in these reactions include various amines, alkyl halides, and methoxy reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core or the substituent groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to therapeutic effects, such as reducing inflammation or protecting neuronal cells .
Comparison with Similar Compounds
Similar compounds include other quinolinone derivatives with different substituent groups. These compounds may share some biological activities but differ in their potency and specificity. For example, compounds with different alkyl or aryl groups may have varying degrees of enzyme inhibition or activation. The uniqueness of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one lies in its specific substituent pattern, which may confer unique biological properties .
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[[4-ethyl-N-[(4-methylphenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-4-20-9-12-24(13-10-20)29(17-21-7-5-19(2)6-8-21)18-23-15-22-11-14-25(31-3)16-26(22)28-27(23)30/h5-16H,4,17-18H2,1-3H3,(H,28,30) |
InChI Key |
LOPZPJTWDJCPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
Origin of Product |
United States |
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